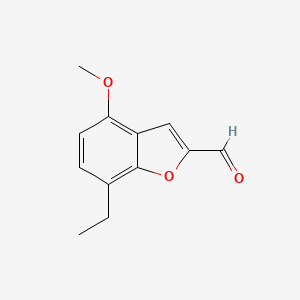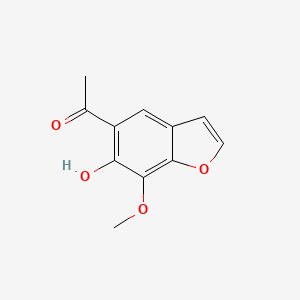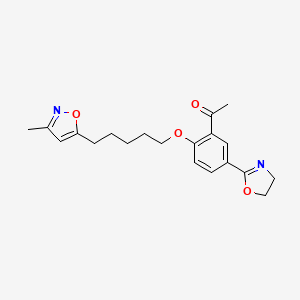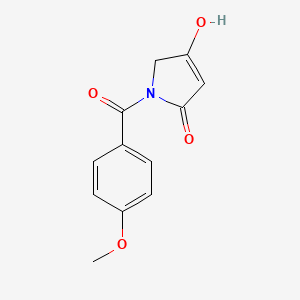![molecular formula C11H12N4O3S B12895108 4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide CAS No. 144849-08-1](/img/structure/B12895108.png)
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a benzene ring substituted with a methyl group and a sulfonamide group, which is further connected to a pyrazole ring through a carbamoyl linkage. The presence of these functional groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Carbamoylation: The pyrazole derivative is then reacted with an isocyanate to form the carbamoyl group.
Sulfonamide Formation: The final step involves the reaction of the carbamoyl-pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzoic acid.
Reduction: 4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the sulfonamide and pyrazole groups makes it a versatile compound for various applications, particularly in medicinal chemistry.
Properties
| 144849-08-1 | |
Molecular Formula |
C11H12N4O3S |
Molecular Weight |
280.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(1H-pyrazol-5-yl)urea |
InChI |
InChI=1S/C11H12N4O3S/c1-8-2-4-9(5-3-8)19(17,18)15-11(16)13-10-6-7-12-14-10/h2-7H,1H3,(H3,12,13,14,15,16) |
InChI Key |
JWRVJJDJANBABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/no-structure.png)

![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)

![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)



